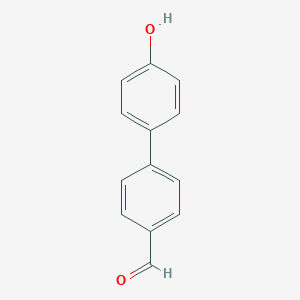

4-(4-Hydroxyphényl)benzaldéhyde

Vue d'ensemble

Description

4-(4-Hydroxyphenyl)benzaldehyde (4-HPB) is an aromatic aldehyde that is widely used in the synthesis of organic compounds. It is a colorless liquid with a sweet, floral odor and is accessible through both chemical and biological means. 4-HPB is an important intermediate in the synthesis of pharmaceuticals, dyes, fragrances, flavors, and other organic compounds. It can also be used in the synthesis of polymers and other materials. In addition, 4-HPB has a wide range of biological activities and is used in scientific research for its biochemical and physiological effects.

Applications De Recherche Scientifique

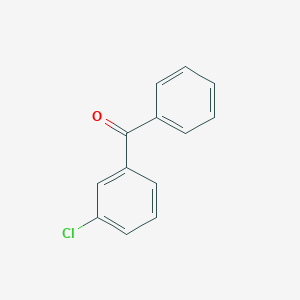

Synthèse du précurseur de la cétone de framboise

Le 4-hydroxybenzaldéhyde peut être utilisé comme réactif lors de la synthèse de la 4-(4-hydroxyphényl)-but-3-ène-2-one, qui est un précurseur de la cétone de framboise .

2. Préparation de cristaux uniques de quinoléinium à optique non linéaire Ce composé peut également être utilisé pour préparer des cristaux uniques de quinoléinium à optique non linéaire (un composé OHQ-TMS) via une réaction de condensation avec le 2,4,6-triméthylbenzènesulfonate de 1,2-diméthylquinoléinium dans le méthanol .

Synthèse de dérivés du pyrrole

Le 4-hydroxybenzaldéhyde peut être utilisé dans la synthèse de dérivés [(pyrrole-2,5-diyl)-co-(benzylidène)] .

Synthèse de l'anisaldéhyde

Il peut réagir avec le sulfate de diméthyle pour produire de l'anisaldéhyde .

Synthèse du p-hydroxycinnamaldéhyde

Le 4-hydroxybenzaldéhyde peut réagir avec l'acétaldéhyde pour produire du p-hydroxycinnamaldéhyde .

Synthèse de l'acide cinnamique

Une oxydation plus poussée du p-hydroxycinnamaldéhyde peut produire de l'acide cinnamique .

Synthèse de dérivés de la 4-aminophénol

Dans une étude récente, cinq dérivés de la 4-aminophénol ont été synthétisés à l'aide de 4-hydroxybenzaldéhyde. Ces dérivés ont montré des activités à large spectre contre diverses souches bactériennes et une inhibition significative de l'amylase et de la glucosidase .

Études d'interaction de l'ADN

Des études d'interaction de l'ADN humain avec les bases de Schiff synthétisées ont également été réalisées à l'aide de 4-hydroxybenzaldéhyde .

Ce ne sont là que quelques-unes des nombreuses applications potentielles du 4-(4-hydroxyphényl)benzaldéhyde dans la recherche scientifique. C'est un intermédiaire important en médecine, dans les épices et dans les cristaux liquides .

Safety and Hazards

4-(4-Hydroxyphenyl)benzaldehyde is used for research and development purposes only and is not intended for medicinal, household, or other uses . The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life .

Orientations Futures

The future directions of 4-(4-Hydroxyphenyl)benzaldehyde research could involve further exploration of its synthesis methods and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, is a promising area of research . Additionally, the development of new resonant structures for azo pyridinium salts, which are related to 4-(4-Hydroxyphenyl)benzaldehyde, could be another interesting direction .

Mécanisme D'action

Mode of Action

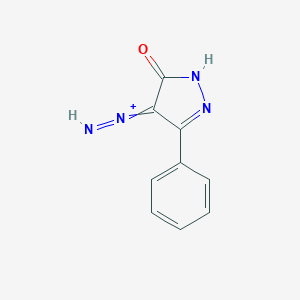

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may interact with its targets through similar chemical reactions.

Biochemical Pathways

It is known that 4-hydroxybenzaldehyde, a related compound, is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The pharmacokinetics of 4-(4-Hydroxyphenyl)benzaldehyde have been studied in rats. After oral administration, it was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability of 4-(4-Hydroxyphenyl)benzaldehyde was found to be 5.33% . It was also found that 4-(4-Hydroxyphenyl)benzaldehyde is rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration .

Result of Action

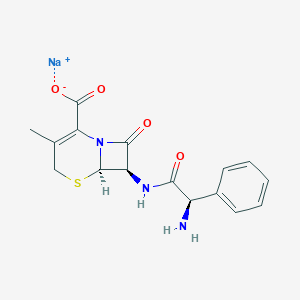

It is known that 4-hydroxybenzaldehyde, a related compound, is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may have similar effects.

Analyse Biochimique

Biochemical Properties

4-(4-Hydroxyphenyl)benzaldehyde plays a role in various biochemical reactions. It is involved in the biosynthesis of phenolic compounds, which are crucial for plant metabolism . The compound interacts with enzymes such as 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH) and hydroxybenzaldehyde synthase (HBS), which are involved in the biosynthesis of vanillin .

Cellular Effects

It has been suggested that it may have antimicrobial activity, as it has been found to inhibit the growth of certain bacteria

Molecular Mechanism

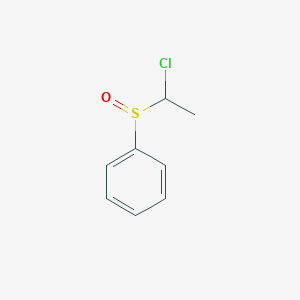

The molecular mechanism of 4-(4-Hydroxyphenyl)benzaldehyde involves its interaction with various biomolecules. In the Dakin oxidation, 4-(4-Hydroxyphenyl)benzaldehyde reacts with hydrogen peroxide in base to form hydroquinone . This reaction suggests that the compound may interact with biomolecules through redox reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the synthesis of 4-(4-hydroxyphenyl)-but-3-ene-2-one, a raspberry ketone precursor . This suggests that it may have stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 4-(4-Hydroxyphenyl)benzaldehyde in animal models. A study has shown that the compound has pharmacokinetic properties in rats, suggesting that it may have different effects at varying dosages .

Metabolic Pathways

4-(4-Hydroxyphenyl)benzaldehyde is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds . It interacts with enzymes such as 4HCH and HBS in these pathways .

Subcellular Localization

Given its involvement in the biosynthesis of phenolic compounds, it is likely that it is localized in the cytosol where these biosynthetic pathways occur .

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWJPGMZEAYDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374729 | |

| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100980-82-3 | |

| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

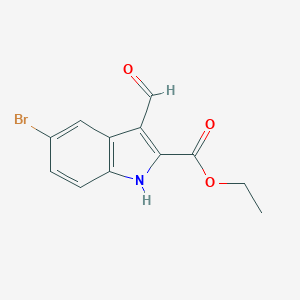

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)